molecular formula C17H10N6O4S B2504715 (Z)-N'-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477193-79-6

(Z)-N'-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2504715
CAS No.: 477193-79-6
M. Wt: 394.37
InChI Key: ANUINNMGSLTZAG-STZFKDTASA-N
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Description

(Z)-N’-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide: is a complex organic compound characterized by its unique structural features, including nitrophenyl groups and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of Nitrophenyl Groups: The nitrophenyl groups are introduced via nitration reactions, where aromatic compounds are treated with a mixture of concentrated nitric acid and sulfuric acid.

    Formation of Carbohydrazonoyl Cyanide: This step involves the reaction of hydrazine derivatives with cyanogen bromide under controlled conditions to form the carbohydrazonoyl cyanide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl groups can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its nitrophenyl and thiazole moieties are of particular interest for their interactions with biological targets, potentially leading to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The presence of nitrophenyl groups suggests possible applications in the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, (Z)-N’-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide can be used in the production of dyes, pigments, and other specialty chemicals due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of (Z)-N’-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the thiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N’-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl chloride
  • (Z)-N’-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl bromide
  • (Z)-N’-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl iodide

Uniqueness

Compared to its analogs, (Z)-N’-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide is unique due to the presence of the cyanide group, which can impart different reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

(2Z)-N-(2-nitroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N6O4S/c18-9-14(21-20-13-3-1-2-4-16(13)23(26)27)17-19-15(10-28-17)11-5-7-12(8-6-11)22(24)25/h1-8,10,20H/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUINNMGSLTZAG-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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